2-(4-Chlorophenyl)phenol
Overview
Description
2-(4-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. It consists of a phenol molecule substituted with a chlorine atom at the para position of one phenyl ring and another phenyl ring attached at the ortho position. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)phenol may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle . They block nerve impulses or pain sensations that are sent to the brain . This suggests that this compound may have a similar mode of action, potentially influencing neuronal activity and pain perception.
Biochemical Pathways
For instance, certain enzymes can catalyze the dechlorination of highly chlorinated phenols . This suggests that this compound may also be involved in similar biochemical pathways, potentially influencing cellular metabolism and detoxification processes.
Pharmacokinetics
Similar compounds, such as certain indole derivatives, are known to be orally bioavailable and readily penetrate the blood-brain barrier . This suggests that this compound may have similar pharmacokinetic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Similar compounds, such as certain indole derivatives, have been shown to possess various biological activities, including anti-inflammatory effects . This suggests that this compound may also have similar effects, potentially influencing cellular processes and responses to inflammation.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)phenol, like other phenols, can participate in various biochemical reactions. It can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various derivatives of this compound, which can interact with different enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific derivative and the biomolecule involved .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenolic compounds, including this compound, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway or the polyketide acetate/malonate pathway
Transport and Distribution
It is known that phenolic compounds can be transported and distributed in various ways, depending on their specific properties and the cell or tissue type .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)phenol can be synthesized through the chlorination of phenol in the presence of a polar solvent, which tends to yield the para-chloro derivative . Another method involves the direct chlorination of molten phenol, which favors the formation of 2-chlorophenol .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the electrophilic halogenation of phenol with chlorine. This process is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, leading to the formation of chlorinated quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It undergoes electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, air oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted phenols with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in studies related to its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing antiseptic and disinfectant formulations.
Industry: Utilized in the production of pesticides, herbicides, and disinfectants.
Comparison with Similar Compounds
2-Chlorophenol: Similar in structure but with a chlorine atom at the ortho position.
4-Chlorophenol: Chlorine atom at the para position, similar to 2-(4-Chlorophenyl)phenol.
2,4-Dichlorophenol: Contains two chlorine atoms at the ortho and para positions.
Uniqueness: this compound is unique due to its dual phenyl ring structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other chlorophenols, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSULPPMTATCMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982709 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64181-76-6 | |
Record name | (1,1'-Biphenyl)-2-ol, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064181766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64181-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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